molecular formula C17H14N2O3 B2600138 1-(4-methoxyphenyl)-3-(phenylamino)-1H-pyrrole-2,5-dione CAS No. 308293-27-8

1-(4-methoxyphenyl)-3-(phenylamino)-1H-pyrrole-2,5-dione

Cat. No.: B2600138
CAS No.: 308293-27-8
M. Wt: 294.31
InChI Key: YWAGNUSXKZYCKN-UHFFFAOYSA-N
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Description

1-(4-Methoxyphenyl)-3-(phenylamino)-1H-pyrrole-2,5-dione is an organic compound that belongs to the class of pyrrole derivatives This compound is characterized by the presence of a methoxyphenyl group and a phenylamino group attached to a pyrrole ring

Preparation Methods

The synthesis of 1-(4-methoxyphenyl)-3-(phenylamino)-1H-pyrrole-2,5-dione typically involves multi-step organic reactions. One common synthetic route includes the reaction of 4-methoxyaniline with maleic anhydride to form an intermediate, which is then cyclized to yield the desired pyrrole derivative. The reaction conditions often involve the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reaction .

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

1-(4-Methoxyphenyl)-3-(phenylamino)-1H-pyrrole-2,5-dione undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields quinones, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

1-(4-Methoxyphenyl)-3-(phenylamino)-1H-pyrrole-2,5-dione has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(4-methoxyphenyl)-3-(phenylamino)-1H-pyrrole-2,5-dione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to its potential anticancer effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

1-(4-Methoxyphenyl)-3-(phenylamino)-1H-pyrrole-2,5-dione can be compared with other similar compounds, such as:

Properties

IUPAC Name

3-anilino-1-(4-methoxyphenyl)pyrrole-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N2O3/c1-22-14-9-7-13(8-10-14)19-16(20)11-15(17(19)21)18-12-5-3-2-4-6-12/h2-11,18H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWAGNUSXKZYCKN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2C(=O)C=C(C2=O)NC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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